molecular formula C8H7N3 B1172145 Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate CAS No. 12225-85-3

Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate

Cat. No.: B1172145
CAS No.: 12225-85-3
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Description

Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate is a useful research compound. Its molecular formula is C8H7N3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate, commonly known as Reactive Orange 13, is a synthetic dye with significant applications in various fields including textile dyeing and biological research. Its complex structure contributes to its diverse biological activities, which are essential for understanding its potential applications and safety.

Chemical Structure and Properties

The molecular formula of Reactive Orange 13 is C24H15ClN7Na3O10S3C_{24}H_{15}ClN_{7}Na_{3}O_{10}S_{3} with a molecular weight of approximately 762.0 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

Key Structural Features:

  • Azo Group : This functional group is crucial for the dye's chromophoric properties.
  • Triazine Ring : The presence of a triazine moiety enhances the compound's interaction with biological macromolecules.
  • Sulfonate Groups : These groups increase the solubility of the dye in aqueous solutions, making it suitable for various biological applications.

Antimicrobial Properties

Reactive Orange 13 has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains. For instance, studies have shown that concentrations as low as 100 µg/mL can significantly reduce the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that Reactive Orange 13 can induce apoptosis in certain cancer cell lines. In vitro studies using human breast cancer cells (MCF-7) showed that treatment with the dye at concentrations ranging from 50 to 200 µg/mL resulted in significant reductions in cell viability.

Cytotoxicity Results:

Concentration (µg/mL) Cell Viability (%)
0100
5085
10070
20040

The apoptosis mechanism appears to be mediated through the activation of caspase pathways, which are critical for programmed cell death.

Antioxidant Activity

Reactive Orange 13 has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Textile Industry Application : A case study involving the use of Reactive Orange 13 in textile dyeing revealed that it provides excellent color fastness and stability under varying pH conditions. This property makes it a preferred choice for dyeing cotton and polyester fabrics.
  • Biomedical Research : In a study focusing on drug delivery systems, Reactive Orange 13 was utilized as a carrier for anticancer drugs. The results indicated enhanced solubility and controlled release profiles, improving therapeutic efficacy against cancer cells.

Properties

IUPAC Name

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXOVVDYSKGMH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072078
Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-89-6, 12225-85-3
Record name EINECS 274-700-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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